molecular formula C21H15ClN4O3S2 B2964741 3-(2-chlorophenyl)-5-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-4-carboxamide CAS No. 391875-06-2

3-(2-chlorophenyl)-5-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-4-carboxamide

Cat. No.: B2964741
CAS No.: 391875-06-2
M. Wt: 470.95
InChI Key: IKQNWEFWFUYHOY-UHFFFAOYSA-N
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Description

The compound 3-(2-chlorophenyl)-5-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-4-carboxamide is a heterocyclic molecule featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group and a methyl group. The carboxamide moiety is linked to a 1,3,4-thiadiazole ring via a sulfanyl-ethyl spacer bearing a 2-oxo-2-phenylethyl group.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O3S2/c1-12-17(18(26-29-12)14-9-5-6-10-15(14)22)19(28)23-20-24-25-21(31-20)30-11-16(27)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQNWEFWFUYHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the thiadiazole and oxazole rings. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired rings.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced sulfur compounds.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

Compound 3a ():
  • Structure: 3-(2-Chlorophenyl)-N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide.
  • Key Differences: Replaces the phenyl group in the target compound with a 4-fluorophenylamino moiety.
  • Physicochemical Data :
    • Yield: 76% .
    • Melting Point: 182–184°C .
    • IR/NMR: Strong amide I band at 1672 cm⁻¹; NH signals at δ 10.39 and 12.93 ppm .
  • Implications : The electron-withdrawing fluorine may enhance metabolic stability but reduce solubility compared to the target compound.
Compound 3b ():
  • Structure : Features an ethyl-1,3,4-thiadiazole substituent instead of the phenylethyl group.
  • Physicochemical Data :
    • Yield: 80% .
    • Melting Point: 250–252°C .
    • IR/NMR: Amide I band at 1688 cm⁻¹; ethyl group signals at δ 1.15 (t) and 3.84 (q) .
  • Implications : The bulkier ethyl-thiadiazole group increases melting point, suggesting improved crystallinity.
Compound 590398-68-8 ():
  • Structure : Substitutes the 2-oxo-2-phenylethylsulfanyl group with a 2-methylpropyl chain.
  • Molecular Formula : C₁₇H₁₇N₄O₂SCl (MW: 376.86) .
  • Implications : Simplified alkyl chain likely improves lipophilicity but may reduce hydrogen-bonding capacity.

Modifications in the Carboxamide Moiety

N-{5-[(2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide ():
  • Structure : Replaces the oxazole-carboxamide with a benzodioxole-carboxamide and introduces a trifluoromethylphenyl group.
  • The benzodioxole moiety may improve π-π stacking interactions .
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide ():
  • Structure: Utilizes a thiazolidinone core instead of thiadiazole and incorporates an indole-carboxamide.
  • Implications: Thiazolidinone rings are associated with anti-inflammatory and antimicrobial activities, suggesting divergent biological targets compared to the thiadiazole-based target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituent on Thiadiazole Yield (%) Melting Point (°C) Molecular Weight Key Spectral Features (IR/NMR)
Target Compound 2-Oxo-2-phenylethylsulfanyl N/A N/A ~500 (estimated) N/A
3a () 4-Fluorophenylaminoethylsulfanyl 76 182–184 535.97 IR: 1672 cm⁻¹ (amide I); NH δ 10.39 ppm
3b () Ethyl-thiadiazole 80 250–252 533.08 IR: 1688 cm⁻¹ (amide I); CH₃ δ 1.15 ppm
590398-68-8 () 2-Methylpropyl N/A N/A 376.86 N/A

Table 2: Functional Group Impact

Group Modification Biological Implications Example Compound
Fluorophenylamino (Electron-Withdrawing) Enhanced metabolic stability, reduced solubility 3a ()
Trifluoromethyl (Electron-Withdrawing) Increased lipophilicity, oxidative resistance Compound
Alkyl Chains (e.g., 2-Methylpropyl) Improved membrane permeability 590398-68-8 ()

Research Findings and Implications

  • Substituent Effects : The 2-chlorophenyl and methyl-oxazole groups in the target compound likely contribute to steric hindrance and aromatic interactions, while the 2-oxo-2-phenylethylsulfanyl group may enhance binding affinity through hydrophobic and π-stacking interactions.
  • Biological Potential: Thiadiazole and oxazole motifs are prevalent in kinase inhibitors and antimicrobial agents, suggesting the target compound could be explored in these domains .

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-4-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological implications based on recent research findings.

Structure

The compound features several key structural components:

  • A chlorophenyl group.
  • A thiadiazole moiety linked through a sulfanyl group.
  • An oxazole ring.
  • A carboxamide functional group.

This unique arrangement contributes to its biological activity.

Molecular Formula

The molecular formula for this compound is C19H18ClN5O3SC_{19}H_{18}ClN_5O_3S.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance:

  • Cytotoxicity Studies :
    • Compounds containing oxadiazole and thiadiazole derivatives have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro studies indicated IC50 values ranging from 1.8 µM to 4.5 µM for certain derivatives, suggesting significant anticancer activity compared to standard chemotherapeutics like Doxorubicin .
  • Mechanism of Action :
    • The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The presence of electron-withdrawing groups like chlorine enhances the reactivity of the compound with cellular targets.

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties:

  • Activity Against Bacteria :
    • Thiadiazole derivatives have been reported to exhibit activity against various strains of bacteria, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some related compounds were found to be as low as 0.045 µg/mL against drug-resistant strains .
  • Fungal Inhibition :
    • Preliminary assessments indicate that similar compounds may also possess antifungal properties, although specific data on this compound remains limited.

Pharmacokinetics and Toxicity

Research into the pharmacokinetics of related heterocyclic compounds indicates favorable absorption and metabolic stability:

  • Metabolic Stability :
    • Compounds in this class often demonstrate good metabolic stability with half-lives conducive to therapeutic use .
  • Toxicity Profiles :
    • Toxicological evaluations are crucial for understanding safety; however, detailed toxicity data specific to this compound are still needed.

Summary of Biological Activities

Activity TypeEffectiveness (IC50/MIC)Reference
Anticancer1.8 µM (MCF-7 cells)
Antimicrobial0.045 µg/mL (Mtb)
AntifungalLimited DataN/A

Comparison with Related Compounds

Compound NameIC50 (µM)Activity Type
Doxorubicin1.2Anticancer
Compound A (Thiadiazole derivative)4.0Anticancer
Compound B (Oxadiazole derivative)3.0Anticancer

Case Studies and Research Findings

  • Case Study on MCF-7 Cells :
    • A study conducted by Alghamdi et al. demonstrated that derivatives similar to our target compound displayed significant cytotoxicity against MCF-7 cells, with structure-activity relationships indicating that certain substituents enhance activity .
  • Antitubercular Activity :
    • Research highlighted in a review article noted that compounds featuring the thiadiazole structure exhibit promising antitubercular activity against resistant strains of Mycobacterium tuberculosis .

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